

# Application Notes and Protocols for Morpholinosulfur Trifluoride Deoxofluorination

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## Compound of Interest

Compound Name: *Morpholinosulfur trifluoride*

Cat. No.: *B041453*

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## Introduction

**Morpholinosulfur trifluoride** (MOST), also known as Morph-DAST, is a versatile and widely utilized deoxofluorinating agent in organic synthesis.<sup>[1][2][3]</sup> It is instrumental in the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.<sup>[1][4]</sup> The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and physicochemical properties, making MOST a valuable tool in drug discovery and the development of agrochemicals and advanced materials.<sup>[2][5]</sup> MOST is recognized for its greater thermal stability compared to its analog, diethylaminosulfur trifluoride (DAST), though it is still a high-reactivity reagent that must be handled with care.<sup>[6][7]</sup>

## Safety and Handling

**Morpholinosulfur trifluoride** is a corrosive and moisture-sensitive substance that requires strict safety protocols for handling.

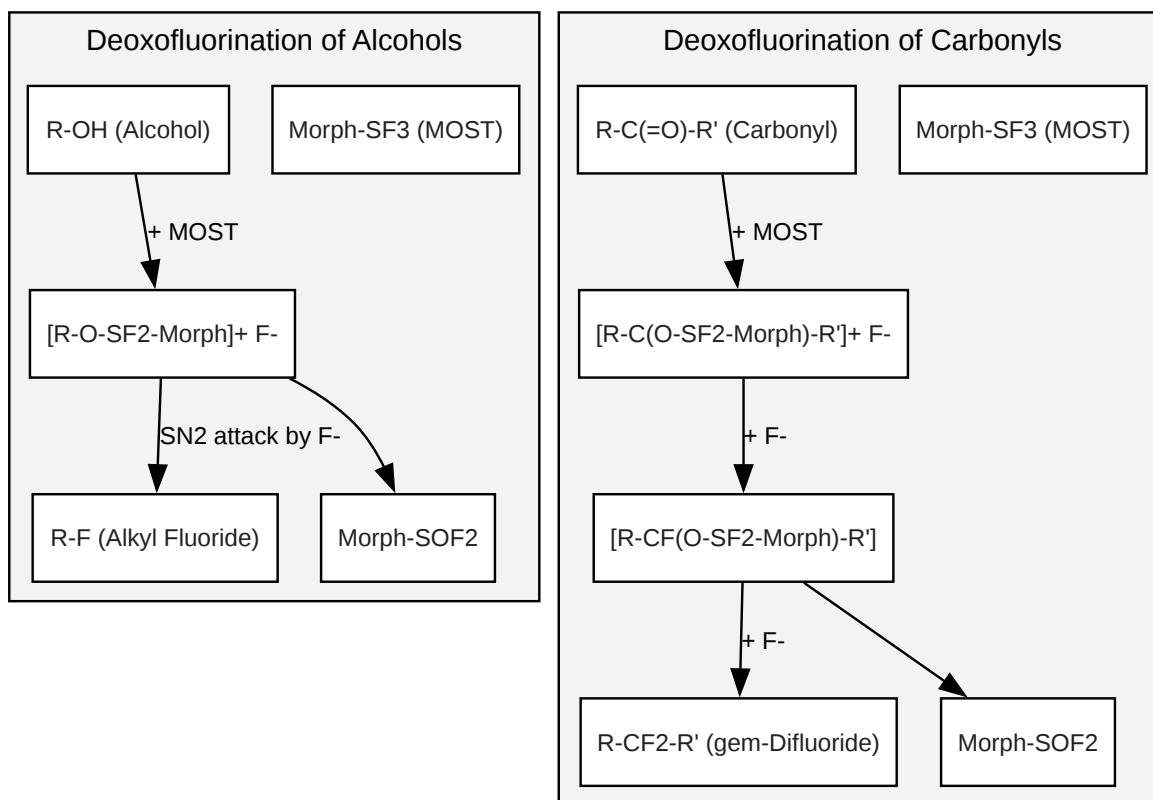
- Hazards:
  - Causes severe skin burns and eye damage.<sup>[8][9]</sup>
  - Reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas.<sup>[10][11][12]</sup>
  - May be corrosive to metals.<sup>[8]</sup>
  - Combustible liquid.<sup>[8]</sup>

- Inhalation may cause lung edema.[13]
- Personal Protective Equipment (PPE):
  - Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[10][14]
  - Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[10][14]
- Handling and Storage:
  - Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8][10]
  - Keep containers tightly closed and store in a corrosive-resistant container.[8][10] Storage in a freezer is often recommended.[10]
  - Avoid contact with water or moist air.[10]
  - Handle under an inert atmosphere (e.g., nitrogen or argon).
- Spill and Disposal:
  - In case of a spill, evacuate the area and remove all sources of ignition.[10]
  - Absorb spillage with inert material and dispose of it as hazardous waste.[8] Do not use water to clean up spills.[11]
  - Dispose of contents and container to an approved waste disposal plant.[8][10]

#### General Mechanism of Deoxofluorination

The deoxofluorination of alcohols and carbonyls with MOST generally proceeds through the formation of a reactive intermediate followed by nucleophilic substitution with a fluoride ion.

## General Mechanism of Deoxofluorination with MOST

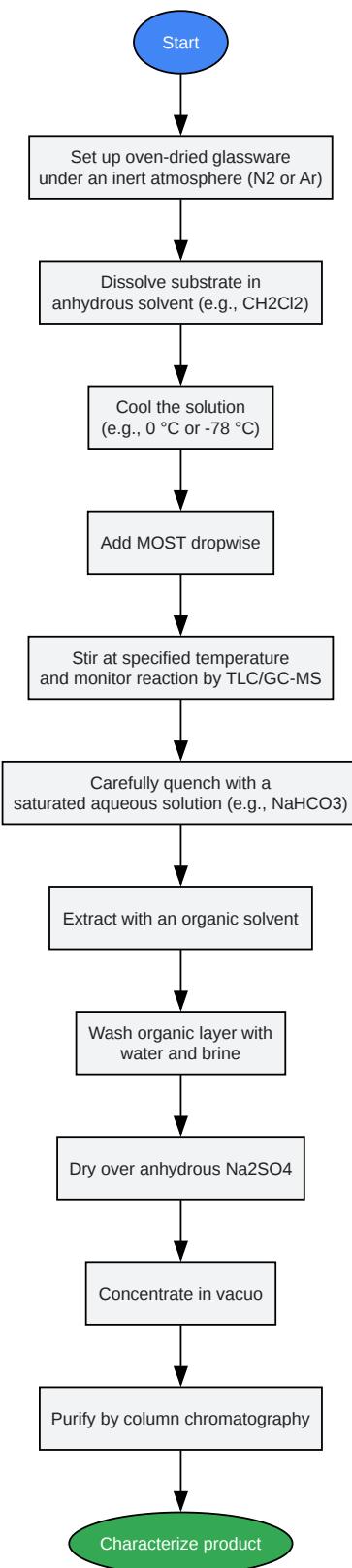
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## General deoxofluorination mechanisms.

## Experimental Protocols

The following are generalized protocols for the deoxofluorination of alcohols and carbonyl compounds using **Morpholinosulfur trifluoride**. Researchers should optimize conditions for their specific substrates.

## General Experimental Workflow



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A typical experimental workflow for MOST deoxofluorination.

### Protocol 1: Deoxofluorination of a Primary Alcohol

This protocol is a general guideline for the conversion of a primary alcohol to its corresponding alkyl fluoride.

- Preparation: Under an inert atmosphere (N<sub>2</sub> or Argon), add the primary alcohol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
- Solvent Addition: Dissolve the alcohol in an anhydrous solvent such as dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or tetrahydrofuran (THF).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Reagent Addition: Slowly add **Morpholinosulfur trifluoride** (1.2-1.5 equiv.) to the stirred solution dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.
- Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the alkyl fluoride.

### Protocol 2: Deoxofluorination of a Ketone

This protocol provides a general method for converting a ketone to a gem-difluoroalkane.

- Preparation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane).
- Reagent Addition: Add **Morpholinosulfur trifluoride** (2.0-3.0 equiv.) to the solution at room temperature. For less reactive ketones, the addition of a catalytic amount of a Lewis acid or

heating may be necessary.

- Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
- Quenching: Upon completion, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO<sub>3</sub>.
- Workup: Extract the product with an organic solvent. Wash the combined organic phases with water and brine, and subsequently dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: After filtration and concentration, purify the residue by column chromatography to obtain the gem-difluoro compound.

#### Substrate Scope and Reaction Conditions

**Morpholinosulfur trifluoride** is effective for the deoxofluorination of a variety of substrates.

The table below summarizes typical reaction conditions and reported yields for different functional groups.

Substrate Type	Product	Reagent Equivalents	Solvent	Temperature (°C)	Time (h)	Yield (%)
Primary Alcohols	Alkyl Fluorides	1.2 - 1.5	CH <sub>2</sub> Cl <sub>2</sub>	0 to RT	1 - 4	Good to High
Secondary Alcohols	Alkyl Fluorides	1.2 - 1.5	CH <sub>2</sub> Cl <sub>2</sub> , THF	0 to RT	2 - 8	Moderate to High
Tertiary Alcohols	Alkyl Fluorides	1.5 - 2.0	CH <sub>2</sub> Cl <sub>2</sub>	RT	4 - 12	Variable
Aldehydes	gem-Difluorides	2.0 - 2.5	CH <sub>2</sub> Cl <sub>2</sub>	RT	2 - 6	Good to High
Ketones	gem-Difluorides	2.0 - 3.0	CH <sub>2</sub> Cl <sub>2</sub>	RT to Reflux	4 - 24	Good to High
Carboxylic Acids	Acyl Fluorides	1.1 - 1.3	CH <sub>2</sub> Cl <sub>2</sub>	0 to RT	1 - 3	High
β-Keto Esters	α-Fluoro-α-sulfenamides	1.5	CH <sub>2</sub> Cl <sub>2</sub>	RT	1 - 2	Good to High[1]
Malonates	α-Fluoro-α-sulfenamides	1.5	CH <sub>2</sub> Cl <sub>2</sub>	RT	1 - 2	Good to High[1]
1,3-Diketones	α-Fluoro-α-sulfenamides	1.5	CH <sub>2</sub> Cl <sub>2</sub>	RT	1 - 2	Good to High[1]

Note: Reaction conditions and yields are general and can vary significantly depending on the specific substrate.

### Applications in Complex Molecule Synthesis

MOST has been successfully employed in the synthesis of complex and biologically active molecules. For instance, it has been used in the preparation of fluorinated proline analogs and

difluoropiperidines.[15] Its ability to fluorinate substrates with various functional groups makes it a powerful tool in late-stage fluorination strategies for drug development.[2] For example, N-Boc protected amino alcohols can be converted to fluoromethylated or difluoromethylated pyrrolidines using MOST.[1]

### Advantages and Considerations

- Enhanced Stability: MOST is more thermally stable than DAST, making it a safer alternative for deoxofluorination reactions.[6]
- Versatility: It can be used to fluorinate a wide range of substrates including alcohols, aldehydes, ketones, and carboxylic acids.[1][16]
- Reactivity: Due to its high reactivity, reactions often proceed with good yields under mild conditions.[7]
- Handling Precautions: Despite its advantages, MOST is a hazardous chemical that requires careful handling in a controlled laboratory environment. Its reactivity with water is a significant safety concern.[10][11]
- Side Reactions: As with other deoxofluorinating agents, elimination reactions can be a competing pathway, especially with secondary and tertiary alcohols. Rearrangements can also occur in certain substrates.[1]

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